2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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Overview
Description
2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a combination of nitrophenyl, dihydrophthalazinyl, and trifluoromethylphenyl groups
Preparation Methods
The synthesis of 2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.
Cyclization to form the dihydrophthalazinyl ring: This step involves the formation of the phthalazinone ring system through cyclization reactions.
Introduction of the trifluoromethylphenyl group: This step involves the coupling of the trifluoromethylphenyl group to the phthalazinone intermediate.
Final coupling reaction: The final step involves the coupling of the acetyl group to the phthalazinone intermediate to form the target compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in biological assays to study its effects on various biological systems.
Mechanism of Action
The mechanism of action of 2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to changes in their activity. The trifluoromethyl group can enhance the compound’s binding affinity to its targets. The overall effect of the compound depends on its ability to modulate specific biological pathways.
Comparison with Similar Compounds
Similar compounds to 2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE include:
2-[4-(3-Nitrophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-phenylacetamide: Lacks the trifluoromethyl group.
2-[4-(3-Aminophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide: Contains an amino group instead of a nitro group.
2-[4-(3-Nitrophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide: The trifluoromethyl group is positioned differently.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N4O4/c24-23(25,26)15-6-4-7-16(12-15)27-20(31)13-29-22(32)19-10-2-1-9-18(19)21(28-29)14-5-3-8-17(11-14)30(33)34/h1-12H,13H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDUGPFFKVWCKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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